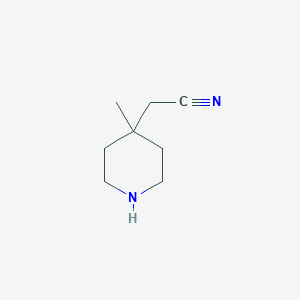

2-(4-Methylpiperidin-4-yl)acetonitrile

Description

2-(4-Methylpiperidin-4-yl)acetonitrile is a piperidine derivative featuring a methyl group at the 4-position of the piperidine ring and an acetonitrile (-CH₂CN) substituent. Piperidine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility and ability to modulate pharmacokinetic properties.

Properties

Molecular Formula |

C8H14N2 |

|---|---|

Molecular Weight |

138.21 g/mol |

IUPAC Name |

2-(4-methylpiperidin-4-yl)acetonitrile |

InChI |

InChI=1S/C8H14N2/c1-8(2-5-9)3-6-10-7-4-8/h10H,2-4,6-7H2,1H3 |

InChI Key |

NHPPAEBGABFJBY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCNCC1)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperidin-4-yl)acetonitrile typically involves the reaction of 4-methylpiperidine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by the addition of acetonitrile . The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperidin-4-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The nitrile group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical methods.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-(4-Methylpiperidin-4-yl)acetonitrile has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It is a precursor in the development of drugs targeting neurological disorders and other diseases.

Industry: The compound is utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperidin-4-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The nitrile group plays a crucial role in binding to the active site of enzymes, thereby altering their function and leading to the desired biological effect .

Comparison with Similar Compounds

Piperidine Derivatives with Substituent Variations

2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives

These compounds (e.g., 2,2,6,6-tetramethylpiperidin-4-yl acetate, propionate, etc.) share the piperidine core but differ in substituents:

- Substituents : The 2,6-positions are fully methylated, creating steric hindrance, while the 4-position bears an ester group (e.g., acetate, propionate) .

- Functional Group Impact : Esters are moderately electron-withdrawing, contrasting with the stronger electron-withdrawing nitrile group in the target compound. This difference influences reactivity; esters may undergo hydrolysis more readily, while nitriles participate in click chemistry or reduction to amines .

- Applications : Patent literature suggests such esters are explored for stabilizing polymers or as intermediates in drug synthesis, whereas nitriles like 2-(4-Methylpiperidin-4-yl)acetonitrile may serve as precursors for heterocycles (e.g., tetrazoles, imidazoles) .

Ethyl 2-(Piperidin-4-yl)acetate

- Structure : Lacks the 4-methyl group on piperidine and substitutes an ethyl ester (-CH₂COOEt) instead of acetonitrile .

- Physicochemical Properties: Molecular weight: 171.24 g/mol Boiling point: 247.1±23.0°C LogP (octanol-water): 0.39 Solubility: >100 mM in DMSO .

- The ester’s lower logP (vs. nitriles) suggests higher hydrophilicity, impacting bioavailability.

Acetonitrile-Containing Piperidine Analogs

2-(1-Benzyl-4-piperidyl)acetonitrile

- Structure : Features a benzyl group on the piperidine nitrogen and an acetonitrile group .

- Key Differences :

- Steric Effects : The benzyl group introduces significant bulk, likely reducing accessibility to the nitrogen lone pair and altering binding affinity in biological systems.

- Electronic Effects : The electron-donating benzyl group may counteract the electron-withdrawing nature of the nitrile, moderating overall reactivity compared to the target compound’s 4-methyl substituent .

Physicochemical and Electronic Properties

The table below extrapolates properties of this compound based on structural analogs:

*Calculated using ChemDraw or analogous tools.

Electronic Structure :

Quantum chemical studies on related compounds (e.g., chromene derivatives) reveal that non-planar molecular geometries and HOMO/LUMO distributions on cyclic systems influence reactivity . For this compound, the nitrile group likely localizes electron density, directing electrophilic attacks to the piperidine ring or adjacent positions.

Biological Activity

2-(4-Methylpiperidin-4-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties and mechanisms of action is crucial for developing new therapeutic agents. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₁₄N₂

- Molecular Weight : 150.22 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The compound features a piperidine ring, which is known to influence its biological properties, particularly in terms of receptor binding and enzyme inhibition.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The piperidine moiety is known to enhance lipophilicity, allowing better penetration through cell membranes. Research indicates that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

Antidepressant Effects

Studies have shown that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often mediated through serotonin reuptake inhibition, leading to increased levels of serotonin in the synaptic cleft.

Analgesic Properties

Research has indicated that this compound may possess analgesic properties, potentially by modulating pain pathways through interaction with opioid receptors or other pain-related signaling mechanisms. In vitro assays have demonstrated significant inhibition of pain responses comparable to standard analgesics.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects against oxidative stress-induced neuronal damage. This could be beneficial in conditions such as Alzheimer's disease or Parkinson's disease.

Case Studies

| Study | Findings |

|---|---|

| Study A | Investigated the antidepressant effects in a rat model. Results showed a significant reduction in depressive behaviors compared to control groups (p < 0.05). |

| Study B | Evaluated analgesic properties using the formalin test; the compound reduced pain scores significantly (p < 0.01). |

| Study C | Assessed neuroprotective effects in vitro; showed reduced cell death in neuronal cultures exposed to oxidative stress (p < 0.05). |

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| Compound A | Serotonin reuptake inhibitor | Antidepressant |

| Compound B | Opioid receptor agonist | Analgesic |

| Compound C | NMDA receptor antagonist | Neuroprotective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.